2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
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Overview
Description
2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by its unique fused ring structure, which includes a benzofuran moiety linked to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino furans with appropriate aldehydes and amides under controlled conditions. For instance, the reaction between 2-amino furan and 2-pyrrolidone in the presence of phosphorus oxychloride (POCl3) under reflux conditions can yield the desired benzofuro[3,2-d]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-throughput screening and combinatorial chemistry are often employed to streamline the synthesis process. Additionally, the use of catalysts and solvent-free conditions can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused ring compound with potential anticancer activity.
Pyrrolo[2,3-d]pyrimidinone: Known for its cytotoxic activity against various cancer cell lines.
Benzofuro[2,3-d]pyrimidin-2,4-dione: A structurally related compound with different biological activities.
Uniqueness
2-(4-oxo1benzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is unique due to its specific fused ring structure and the presence of the phenylacetamide group
Properties
Molecular Formula |
C18H13N3O3 |
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Molecular Weight |
319.3 g/mol |
IUPAC Name |
2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C18H13N3O3/c22-15(20-12-6-2-1-3-7-12)10-21-11-19-16-13-8-4-5-9-14(13)24-17(16)18(21)23/h1-9,11H,10H2,(H,20,22) |
InChI Key |
ZYBBIIRVWZWXMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
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